アゼラスチン

概要

説明

作用機序

アゼラスチンは、主にヒスタミンH1受容体の選択的アンタゴニストとして作用し、H2受容体に対する親和性は低いです . これらの受容体をブロックすることにより、アゼラスチンは、ヒスタミンやその他の炎症性メディエーター(ロイコトリエンや血小板活性化因子など)の放出を阻害します . この作用は、かゆみ、くしゃみ、鼻詰まりなどのアレルギー反応の症状を軽減するのに役立ちます .

類似の化合物との比較

アゼラスチンは、セチリジンやフルチカゾンなどの他の抗ヒスタミン薬と比較されることがよくあります . これらの化合物はすべてアレルギー反応の治療に有効ですが、アゼラスチンは、作用の開始が速く、効果が長持ちすることが特徴です . 類似の化合物には、以下が含まれます。

科学的研究の応用

Treatment of Allergic Rhinitis

Clinical Efficacy

Azelastine is widely recognized for its effectiveness in treating seasonal allergic rhinitis. A study demonstrated that a nasal spray formulation of azelastine (0.15%) significantly improved nasal and ocular symptoms compared to placebo, with a statistically significant reduction in Total Nasal Symptom Score (TNSS) . The drug works by blocking histamine H1 receptors and stabilizing mast cells, thereby reducing symptoms such as sneezing, itching, and nasal congestion .

Combination Therapies

Recent developments include the combination of azelastine with fluticasone propionate in a nasal spray, which has shown additive clinical benefits over monotherapy in reducing TNSS . This combination is particularly beneficial for patients with moderate to severe allergic rhinitis.

Treatment of Vasomotor Rhinitis

Clinical Studies

Azelastine nasal spray has been evaluated for the treatment of vasomotor rhinitis (VMR) in randomized controlled trials. Results indicated significant symptom improvement within the first week of treatment, demonstrating its efficacy in managing non-allergic rhinitis symptoms . The total vasomotor rhinitis symptom score (TVRSS) showed a substantial reduction when compared to placebo, confirming azelastine's role in this condition.

Antiviral Properties

SARS-CoV-2 Inhibition

Emerging research highlights azelastine's potential as an antiviral agent against SARS-CoV-2. Studies suggest that azelastine can inhibit viral entry by binding to the angiotensin-converting enzyme 2 (ACE2) receptor and may also interfere with intracellular virus replication through interactions with sigma-1 receptors . In vitro assays have shown that azelastine reduces SARS-CoV-2 copy numbers and mitigates virus-induced cytopathic effects .

Summary Table: Applications of Azelastine

生化学分析

Biochemical Properties

Azelastine exhibits several biochemical properties that contribute to its effectiveness in treating allergies. It acts as a selective antagonist of histamine H1 receptors, which are G-protein-coupled receptors found on nerve endings, smooth muscle cells, and glandular cells . By blocking these receptors, azelastine prevents histamine from binding and triggering allergic symptoms such as itching, sneezing, and congestion . Additionally, azelastine has mast cell-stabilizing properties, preventing the release of interleukin-6, tryptase, histamine, and TNF-alpha from mast cells . It also inhibits the production and release of leukotrienes from eosinophils, potentially via inhibition of phospholipase A2 and leukotriene C4 synthase .

Cellular Effects

Azelastine has a range of effects on various cell types and cellular processes. It has been shown to reduce the concentrations of substance P and bradykinin in nasal secretions, both of which play a role in nasal itching and sneezing in patients with allergic rhinitis . Azelastine also exhibits anti-proliferative, cytotoxic, autophagic, and apoptotic properties in HeLa cells, indicating its potential use in anti-cancer therapy . Furthermore, azelastine’s mast cell-stabilizing properties help reduce the release of inflammatory mediators, thereby alleviating allergic symptoms .

Molecular Mechanism

The molecular mechanism of azelastine involves its action as a histamine H1-receptor antagonist. By binding to these receptors, azelastine prevents histamine from exerting its effects, thereby reducing allergic symptoms . Additionally, azelastine is oxidatively metabolized by the cytochrome P450 enzyme system into its active metabolite, desmethylazelastine . This metabolite also contributes to the drug’s antihistamine effects. Azelastine’s inhibition of phospholipase A2 and leukotriene C4 synthase further reduces the production and release of leukotrienes, which are involved in the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, azelastine has demonstrated a rapid onset of action, with effects observed within minutes when used in the eyes and within an hour when used in the nose . The duration of action lasts up to 12 hours . Azelastine’s stability and degradation over time have been studied, showing that it remains effective with regular usage. Long-term treatment with azelastine has been shown to maintain its beneficial effects without significant degradation .

Dosage Effects in Animal Models

In animal models, azelastine has demonstrated antiallergic properties in various allergy models, such as lung anaphylaxis and passive cutaneous anaphylaxis . The effects of azelastine vary with different dosages, with higher doses showing increased inhibition of allergic reactions. At high doses, azelastine may cause adverse effects, such as drowsiness and changes in taste . The oral LD50 in rats is 580 mg/kg, indicating the dosage at which 50% of the test animals succumb to the drug .

Metabolic Pathways

Azelastine is primarily metabolized by the cytochrome P450 enzyme system into its active metabolite, desmethylazelastine . The N-demethylation of azelastine is catalyzed by CYP3A4, CYP2D6, and CYP1A2 enzymes . This metabolic pathway ensures the conversion of azelastine into its active form, which contributes to its antihistamine effects.

Transport and Distribution

Azelastine is distributed predominantly into peripheral tissues, with a high volume of distribution . It is transported within cells and tissues, interacting with transporters and binding proteins that facilitate its localization and accumulation. The level of protein binding for azelastine is between 80-90% .

Subcellular Localization

The subcellular localization of azelastine involves its distribution to specific compartments within cells. Azelastine’s activity and function are influenced by its localization, which is directed by targeting signals and post-translational modifications. These modifications ensure that azelastine reaches the appropriate cellular compartments to exert its effects .

準備方法

合成経路と反応条件

アゼラスチンは、複数段階のプロセスによって合成することができます。 一般的な方法の1つは、N-ベンジルアジノン-オン(4)-塩酸塩とベンゾイルヒドラジンをメタノール中で反応させた後、濃縮して再結晶化することです . 別の方法では、薄膜水和を使用して、アゼラスチン塩酸塩を負荷したポロキサマー407ミセルを調製します .

工業生産方法

アゼラスチンの工業生産は、一般的に、収率と純度を高くするために最適化された反応条件を使用して、大規模な合成を行います。 プロセスには、最終製品を得るために、溶媒抽出、結晶化、精製などの手順が含まれる場合があります .

化学反応の分析

反応の種類

アゼラスチンは、以下を含むさまざまな化学反応を起こします。

酸化: アゼラスチン塩酸塩は、酸化的に代謝されて主要代謝物のデスメチルアゼラスチンになります.

還元: 還元反応はそれほど一般的ではありませんが、特定の条件下では起こり得ます。

置換: アゼラスチンは、特に強力な求核剤の存在下で、置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: シトクロムP450酵素系は、アゼラスチンの酸化代謝に関与しています.

置換: 置換反応には、強力な求核剤と適切な溶媒が使用されます。

生成される主要な製品

デスメチルアゼラスチン: 酸化代謝によって生成される主要な代謝物.

科学研究アプリケーション

アゼラスチンは、幅広い科学研究アプリケーションを持っています。

類似化合物との比較

Azelastine is often compared with other antihistamines, such as cetirizine and fluticasone . While all these compounds are effective in treating allergic reactions, azelastine is unique due to its rapid onset of action and long-lasting effects . Similar compounds include:

Cetirizine: Another second-generation antihistamine used to treat allergies.

Fluticasone: A corticosteroid often combined with azelastine for enhanced efficacy in treating allergic rhinitis.

Azelastine’s unique combination of antihistamine and anti-inflammatory properties makes it a valuable compound in allergy treatment .

生物活性

Azelastine hydrochloride is a potent antihistamine primarily used for the treatment of allergic rhinitis and other allergic conditions. Its biological activity encompasses various mechanisms, including histamine H1-receptor antagonism, mast cell stabilization, and potential antiviral properties. This article explores the pharmacodynamics, clinical applications, and recent research findings related to azelastine.

Histamine H1-Receptor Antagonism

Azelastine acts as a selective antagonist of the histamine H1 receptors, which are G-protein-coupled receptors involved in mediating allergic responses. By blocking these receptors, azelastine alleviates symptoms such as itching, sneezing, and nasal congestion associated with allergies .

Mast Cell Stabilization

In addition to its antihistaminic effects, azelastine exhibits mast cell-stabilizing properties. It inhibits the release of pro-inflammatory mediators such as interleukin-6, tryptase, and tumor necrosis factor-alpha (TNF-α) from mast cells. This action helps to reduce inflammation and allergic responses in the nasal mucosa .

Antiviral Activity

Recent studies have highlighted azelastine's potential antiviral properties, particularly against SARS-CoV-2. Research indicates that azelastine may inhibit viral entry by binding to the angiotensin-converting enzyme 2 (ACE2) receptor and interfere with intracellular replication through sigma-1 receptor binding . The compound has also been shown to inhibit the main protease of SARS-CoV-2 in vitro .

Pharmacokinetics

| Parameter | Value |

|---|---|

| Systemic Bioavailability | ~40% after intranasal use |

| Cmax (Peak Concentration) | 2-3 hours post-administration |

| Volume of Distribution | 14.5 L/kg |

| Half-Life | 22 hours (azelastine), 54 hours (desmethylazelastine) |

| Protein Binding | ~88% (azelastine), ~97% (desmethylazelastine) |

| Route of Elimination | ~75% excreted in feces |

Azelastine is metabolized primarily by the cytochrome P450 enzyme system, particularly CYP3A4, CYP2D6, and CYP1A2. The drug's elimination half-life allows for effective dosing regimens in clinical settings .

Clinical Applications

Azelastine is used for various allergic conditions:

- Allergic Rhinitis: Azelastine nasal spray has been shown to provide rapid relief from symptoms within 30 minutes of administration . Clinical trials indicate that it is comparable in efficacy to other treatments such as oral terfenadine and intranasal budesonide .

- Asthma Management: Azelastine demonstrates bronchodilatory effects and has been effective in reducing airway responsiveness to allergens. In comparative studies, it has shown significant efficacy against placebo and is comparable to other antiasthmatic agents like ketotifen .

Case Studies

-

Case Study on Immune Deficiency:

A patient with recurrent mucocutaneous candida infections was treated with azelastine nasal spray alongside other therapies. The combination led to improved immune response markers and reduced infection rates over time . -

SARS-CoV-2 Inhibition:

In vitro studies revealed that azelastine significantly reduced viral load in cell cultures infected with SARS-CoV-2. This suggests its potential role as an adjunctive treatment during viral outbreaks .

特性

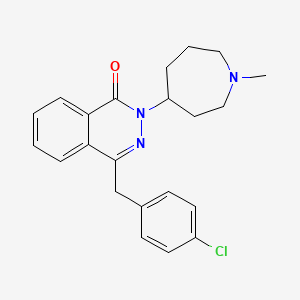

IUPAC Name |

4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUVEWMHONZEQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37932-96-0 (unspecified hydrochloride), 79307-93-0 (hydrochloride) | |

| Record name | Azelastine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058581898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6022638 | |

| Record name | Azelastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Azelastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble (hydrochloride salt), Soluble in methylene chloride, 9.20e-03 g/L | |

| Record name | Azelastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00972 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azelastine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Azelastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Azelastine is primarily a selective antagonist of histamine H1-receptors, with a lesser affinity for H2-receptors, used for the symptomatic treatment of allergies. Histamine H1-receptors are G-protein-coupled receptors with 7 transmembrane spanning domains that are found on nerve endings, smooth muscle cells, and glandular cells. Following allergen exposure in sensitized individuals, IgE-receptor cross-linking on mast cells results in the release of histamine, which binds to H1-receptors and contributes to typical allergic symptoms such as itching, sneezing, and congestion. Though its primary mode of action is thought to be via H1-receptor antagonism, azelastine (like other second-generation antihistamines) appears to affect other mediators of allergic symptomatology. Azelastine has mast cell-stabilizing properties that prevent the release of interleukin-6, tryptase, histamine, and TNF-alpha from mast cells, and has been shown to reduce mediators of mast cell degranulation such as leukotrienes in the nasal lavage of patients with rhinitis, as well as inhibiting their production and release from eosinophils (potentially via inhibition of phospholipase A2 and leukotriene C4 synthase). Additionally, patients using oral azelastine were observed to have significantly reduced concentrations of substance P and bradykinin in nasal secretions, both of which may play a role in nasal itching and sneezing in patients with allergic rhinitis., Azelastine is a histamine H1-receptor antagonist. Azelastine, a phthalazinone derivative, is structurally unrelated to other currently available antihistamines and has been characterized a selective H1-receptor antagonist. Although azelastine has been referred to as a second generation ("nonsedating") antihistamine, adverse CNS effects (e.g., drowsiness) may occur with the drug, particularly at relatively high doses or when administered with CNS depressants (e.g., alcohol). The desmethyl metabolite also possesses antihistaminic activity. In addition, azelastine inhibits other mediators (e.g., leukotrienes, platelet activating factor (PAF)) involved in allergic reactions. Azelastine may inhibit the accumulation of eosinophils at the site of allergic inflammation and prevent eosinophil degranulation., Azelastine, an orally effective antiasthmatic agent, has been reported to inhibit antihistamine-resistant, leukotriene-mediated allergic bronchoconstriction in guinea pigs. This suggests that azelastine might act through inhibition of leukotriene (LT) C4/D4 synthesis. /Investigators/ have examined the effect of azelastine on allergic and nonallergic histamine secretion and LTC4 formation. Azelastine and the known 5-lipoxygenase inhibitors, nordihydroguaiaretic acid and AA-861, exerted concentration-dependent inhibition of allergic LTC4 formation in chopped lung tissue from actively sensitized guinea pigs and calcium ionophore A23187-stimulated LTC4 synthesis in mixed peritoneal cells from rats. Azelastine also produced concentration-dependent inhibition of allergic and nonallergic histamine secretion from rat peritoneal mast cells. The ability of azelastine to inhibit allergic and nonallergic histamine secretion and LTC4 generation may contribute to its mode of action and its therapeutic efficacy., Leukotrienes have been proposed as important chemical mediators of allergic inflammation, and there is evidence that azelastine (Astelin) can affect leukotriene-mediated allergic responses. One of the enzymes required for the synthesis of leukotrienes from arachidonic acid is 5-lipoxygenase (5-LO). Azelastine, which is preferentially taken up by the lung and alveolar macrophages, inhibits leukotriene generation in the airways. This property of azelastine may contribute to its therapeutic efficacy in the long-term treatment and management of rhinitis and asthma. Azelastine does not directly inhibit 5-LO in disrupted murine peritoneal cells and rat basophilic leukemia cells (IC50 > 100 microM), but does have moderate 5-LO inhibitory activity in intact murine peritoneal cells (IC50 = 10 microM, 5 min) and in chopped guinea pig liver (IC50 = 14 microM, 2 hr). The generation and release of leukotrienes in human neutrophils and eosinophils is also inhibited by azelastine (IC50 = 0.9-1.1 microM). Furthermore, azelastine is a potent and specific inhibitor of allergen-induced generation of leukotrienes in the nose of the guinea pig (ID50 < 100 ug/kg, im, 20 min) as well as in patients with rhinitis (2 mg, po, 4 hr; ID50 < 30 ug/kg). Azelastine also inhibits allergen-induced, leukotriene-mediated, pyrilamine-resistant bronchoconstriction (oral ID50 = 60 ug/kg, 2 hr and 120 ug/kg, 24 hr). This profile suggests that azelastine may be a novel inhibitor of Ca(2+)-dependent translocation of 5-lipoxygenase from cytosol to the nuclear envelope or a FLAP /5-lipoxygenase activity protein/ inhibitor rather than a direct 5-LO inhibitor., Azelastine, oxatomide, and ketotifen are used for patients with allergic diseases. These drugs inhibit the release of chemical mediators including the leukotrienes; however, the mechanism involved is unclear. To clarify the mechanism of inhibition, we investigated the effects of three drugs on the function of phospholipase A2, 5-lipoxygenase, leukotriene C4 synthase, and leukotriene A4 hydrolase, which are all catabolic enzymes involved in synthesizing leukotriene C4 and leukotriene B4 in rat basophilic leukemia (RBL)-1 cells. The production of leukotriene C4 and leukotriene B4 was measured by high performance liquid chromatography (HPLC). All three drugs inhibited the production of leukotriene C4 and leukotriene B4 when cells were stimulated with A23187. All three drugs also inhibited the A23187-stimulated release of 3H-arachidonic acid from membrane phospholipids. Azelastine inhibited the production of leukotriene C4, but not leukotriene B4, when either arachidonic acid or leukotriene A4 free acid was used as the substrate in our cell free system. Oxatomide and ketotifen did not inhibit the synthesis of either leukotriene C4 or leukotriene B4 in the same cell free study. Results indicated that oxatomide and ketotifen inhibit the production of leukotriene C4 and leukotriene B4 by inhibiting phospholipase A2 activity, whereas, azelastine inhibits the leukotriene C4 production by inhibiting phospholipase A2 and leukotriene C4 synthase., For more Mechanism of Action (Complete) data for Azelastine (12 total), please visit the HSDB record page. | |

| Record name | Azelastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00972 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azelastine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oil | |

CAS No. |

58581-89-8 | |

| Record name | Azelastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58581-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azelastine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058581898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azelastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00972 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azelastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1(2H)-Phthalazinone, 4-[(4-chlorophenyl)methyl]-2-(hexahydro-1-methyl-1H-azepin-4-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZELASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQI909440X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Azelastine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Azelastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

225 °C (hydrochloride salt) | |

| Record name | Azelastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00972 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azelastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Azelastine is a second-generation antihistamine that primarily acts as a selective antagonist of the histamine H₁ receptor. [] This means it binds to the H₁ receptor and blocks histamine from binding, thereby preventing the downstream effects of histamine release. []

A: Yes, Azelastine exhibits additional pharmacological activities. It has been shown to inhibit the release of histamine from mast cells, even in response to non-antigenic stimuli. [, ] Additionally, Azelastine can interfere with the synthesis, release, or activity of other inflammatory mediators like leukotrienes, platelet-activating factor, and kinins. [, , ] It can also downregulate intercellular adhesion molecule-1 expression, potentially reducing inflammatory cell migration. []

ANone: Azelastine has the molecular formula C₂₂H₂₄ClN₃O and a molecular weight of 381.9 g/mol.

A: While the provided abstracts do not detail specific spectroscopic data, they mention the use of High Performance Liquid Chromatography (HPLC) to analyze Azelastine and its metabolites in various biological samples. [, , ] This suggests that techniques like UV-Vis spectroscopy are likely employed in Azelastine research.

ANone: The provided research papers primarily focus on the pharmaceutical applications of Azelastine and do not delve into its material compatibility or stability outside of biological contexts.

ANone: The provided research papers focus on Azelastine's pharmacological properties, specifically its role as an antihistamine and its effects on various inflammatory mediators. They do not describe any catalytic properties or applications of Azelastine.

ANone: The provided research papers do not discuss any computational chemistry or modeling studies related to Azelastine.

A: Azelastine is available in various formulations, including nasal sprays (0.1% and 0.15% solutions) [, , , , , , ], eye drops (0.05% solution) [, ], and oral tablets (2 mg and 4 mg). [, , , ]

A: Yes, one study specifically investigated a new formulation of Azelastine nasal spray designed to reduce bitterness, a common side effect associated with the original formulation. [] This research demonstrates efforts to optimize Azelastine's formulation for improved patient compliance and comfort.

ANone: The provided research papers do not discuss specific SHE (Safety, Health, and Environment) regulations related to Azelastine.

A: Research indicates that Azelastine exhibits preferential distribution into the lung after oral administration. [] This selective uptake may contribute to its efficacy in treating respiratory conditions like asthma. [] One study in rats also suggests that co-administration with Sho-seiryu-to, a Japanese traditional medicine, can delay the absorption of Azelastine without significantly affecting its overall bioavailability. []

A: Azelastine is primarily metabolized in the liver, mainly by the cytochrome P450 (CYP) enzymes CYP3A4 and CYP2D6, with a smaller contribution from CYP1A2. [] The primary metabolic pathway is N-demethylation, resulting in the formation of Desmethylazelastine. [, ] While the exact excretion pathways are not detailed in the provided abstracts, studies using HPLC analysis of blood and lung tissue samples indicate the presence of both Azelastine and Desmethylazelastine after administration. [, ]

A: Yes, Azelastine has been associated with QT prolongation and a risk of torsades de pointes, a serious heart rhythm abnormality. [] Electrophysiological studies in guinea pig cardiomyocytes showed that Azelastine could increase action potential duration, particularly at the end of the repolarization phase. [] Further investigation revealed that Azelastine acts as a potent blocker of the hERG potassium channel, which plays a crucial role in cardiac repolarization. []

ANone: Several in vitro models have been employed to investigate Azelastine's mechanisms and efficacy. These include:

- Isolated tissues: Guinea pig ileum was used to assess Azelastine's antihistaminic activity and its effects on serotonin, acetylcholine, and bradykinin responses. []

- Cell lines:

- Rat basophilic leukemia cells were used to study Azelastine's potential to inhibit 5-lipoxygenase activity. [, ]

- Human neutrophils and eosinophils were utilized to examine Azelastine's inhibitory effects on leukotriene generation and release. []

- Human umbilical cord blood-derived cultured mast cells (hCBMCs) were used to investigate Azelastine's effects on the release of inflammatory cytokines (IL-6, TNF-α, and IL-8), intracellular calcium levels, and NF-κB activation. [, ]

- Human cells: Studies used human aortic smooth-muscle cells (haSMCs) to investigate the potential antiproliferative effects of Azelastine, examining its impact on cell proliferation, clonogenic activity, cell cycle progression, and migration. []

ANone: Various animal models have been employed, including:

- Guinea pigs: These models were crucial in understanding Azelastine's anti-asthmatic and anti-allergic effects. Researchers investigated its protective effects against allergen-induced bronchospasm, its impact on leukotriene release in the airways, and its potential to inhibit cough responses induced by capsaicin and substance P. [, , , ]

- Rats: Researchers utilized rat models to investigate Azelastine's effects on the gastrointestinal tract, including its impact on gastric secretion, gastrointestinal motility, and biliary and pancreatic secretions. [] Additionally, rat models were used to study the potential for pharmacokinetic interactions between Azelastine and Sho-seiryu-to, a Japanese traditional medicine. []

A: Yes, numerous clinical trials have been conducted to assess the efficacy and safety of Azelastine in various formulations for the treatment of allergic rhinitis (seasonal and perennial) and vasomotor rhinitis. [, , , , , , , , , , , , , ] These trials have demonstrated Azelastine's effectiveness in reducing nasal symptoms such as sneezing, runny nose, nasal congestion, and itching. [, , , , , , , , , , , , , ] Additionally, clinical trials have evaluated the efficacy of Azelastine eye drops in treating allergic conjunctivitis. [, ] Some studies have also explored Azelastine's potential as an adjunctive therapy for radiation-induced dermatitis and mucositis. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。